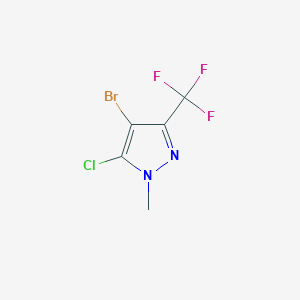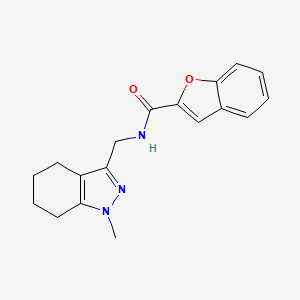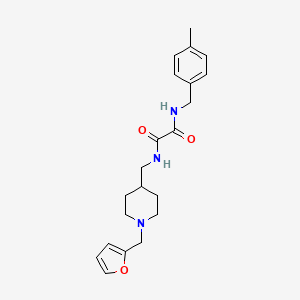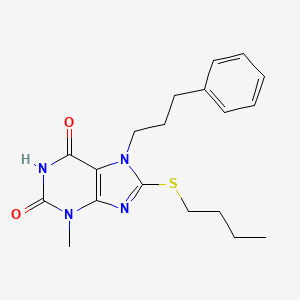
3-Chloro-2-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(trifluoromethoxy)phenylboronic acid, also known as CF3-Ph-B(OH)2, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in organic synthesis and medicinal chemistry, and its potential applications in various fields are still being explored.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid, focusing on unique applications:
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Aerobic Oxidative Cross-Coupling
It serves as a reactant in aerobic oxidative cross-coupling reactions, which are important for constructing carbon-carbon bonds under environmentally friendly conditions .
Microwave-Assisted Petasis Reactions
The compound is involved in microwave-assisted Petasis reactions, a method used to synthesize various organic compounds rapidly and efficiently .
Rhodium-Catalyzed Addition Reactions
It acts as a reactant in rhodium-catalyzed addition reactions, which are useful for the synthesis of complex molecules with high precision .
Synthesis of Biologically Active Molecules
This boronic acid is a precursor commonly used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .
Lactate Dehydrogenase Inhibitors
It is involved in the synthesis of lactate dehydrogenase inhibitors, which have potential applications in cancer treatment by targeting cancer cell proliferation .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . They are usually bench stable, easy to purify, and often even commercially available .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds . In addition, the compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. On the other hand, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
properties
IUPAC Name |
[3-chloro-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3-1-2-4(8(13)14)6(5)15-7(10,11)12/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBRMQOBWDQRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)




![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2984147.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)